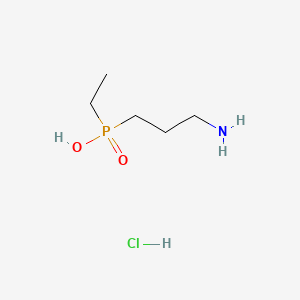

3-aminopropyl(ethyl)phosphinic acid;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-aminopropyl(ethyl)phosphinic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQFXUJBWMPODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CCCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClNO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and molecular weight of 3-aminopropyl(ethyl)phosphinic acid HCl

Physicochemical Profile, Synthesis, and Presynaptic Pharmacology[1][2]

Executive Summary

3-Aminopropyl(ethyl)phosphinic acid hydrochloride (commonly known as CGP 36216 ) is a highly specialized organophosphorus compound used extensively in neuropharmacology.[1] Unlike its structural analogues which often act as GABA

Its primary value lies in its unique selectivity for presynaptic GABA

Part 1: Chemical Identity & Physicochemical Properties[4][5]

The compound is an ethyl-substituted phosphinic acid analogue of

Table 1: Physicochemical Specifications

| Property | Data |

| Common Name | CGP 36216 HCl |

| IUPAC Name | (3-Aminopropyl)(ethyl)phosphinic acid hydrochloride |

| CAS Number | 1781834-71-6 (HCl salt); 123691-29-2 (Free acid) |

| Molecular Formula | C |

| Molecular Weight | 187.60 g/mol (Salt); 151.14 g/mol (Free Acid) |

| Physical State | White crystalline solid |

| pKa Values | ~2.1 (Phosphinic acid), ~10.4 (Amine) |

| Solubility (Water) | ~100 mM (18.7 mg/mL) |

| Solubility (DMSO) | ~100 mM |

| Solubility (Ethanol) | ~5 mg/mL (Limited) |

Structural Analysis & SAR (Structure-Activity Relationship)

The biological activity of GABA analogues is dictated by the substitution on the acidic group.

-

GABA (Carboxylic acid): Endogenous agonist.

-

SKF 97541 (Methyl-phosphinic): Potent agonist.

The ethyl group provides a "steric doorstop," preventing the receptor's Venus Flytrap (VFT) domain from closing fully, which is required for activation, thus locking it in an inactive state while blocking agonist binding.

Figure 1: Structure-Activity Relationship showing the critical transition from agonist to antagonist via alkyl substitution.

Part 2: Pharmacological Profile[8][11]

Mechanism of Action

CGP 36216 acts as a competitive antagonist at the GABA

-

Binding Affinity (Ki): ~0.3

M (Rat brain membranes).[5] -

Functional Potency (IC

): ~43ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

The "Presynaptic" Selectivity

Unlike other antagonists (e.g., CGP 35348) which block both pre- and postsynaptic receptors, CGP 36216 displays a marked preference for presynaptic autoreceptors .[1]

-

Presynaptic Effect: Blocks the negative feedback loop where released GABA inhibits its own further release (via Ca

channel inhibition). Result: Increased GABA release. -

Postsynaptic Effect: Ineffective at typical doses (up to 1 mM).[1] Does not block the slow IPSP (Inhibitory Postsynaptic Potential) mediated by GIRK channels.

Figure 2: Selective blockade of the presynaptic autoreceptor feedback loop by CGP 36216.

Part 3: Synthesis & Experimental Protocols

Synthesis Overview

The synthesis of 3-aminopropyl(ethyl)phosphinic acid typically follows the route established by Froestl et al. (1995).

-

Reagent Preparation: Ethylphosphonous acid (or its ester) is prepared from diethyl phosphite via Grignard reaction or similar alkylation.

-

Michael Addition: The ethyl-phosphorus species is reacted with acrylonitrile in the presence of a base (e.g., NaOEt) to form (2-cyanoethyl)(ethyl)phosphinic acid.

-

Reduction: The nitrile group is hydrogenated (Raney Nickel catalyst) to the primary amine.

-

Hydrolysis & Salt Formation: The ester groups are hydrolyzed using concentrated HCl, yielding the final hydrochloride salt.

Handling & Reconstitution Protocol

To maintain scientific integrity, follow this self-validating protocol for preparing stock solutions.

Step 1: Storage

-

Solid: Store at -20°C. Desiccate. The compound is hygroscopic.

-

Stability: Solid is stable for >2 years if kept dry.

Step 2: Stock Solution Preparation (100 mM)

-

Solvent: Sterile Water or DMSO. (Water is preferred for biological compatibility).

-

Calculation: Dissolve 18.76 mg of CGP 36216 HCl in 1.0 mL of solvent.

-

Validation: Solution should be clear and colorless. If particulate matter remains, sonicate for 30 seconds.

Step 3: Usage in Electrophysiology

-

Working Concentration: 100

M – 300 -

Control: Use Baclofen (10

M) as a control agonist. -

Expected Result: In a slice preparation, Baclofen will depress synaptic transmission. Pre-incubation with CGP 36216 should prevent this depression if the depression is mediated by presynaptic receptors, but will spare postsynaptic hyperpolarization.

References

-

Froestl, W., et al. (1995).[6][7][8] Phosphinic acid analogues of GABA.[6][3][7][8][9] 2. Selective, orally active GABAB antagonists.[6][7][8] Journal of Medicinal Chemistry.

-

Ong, J., et al. (2001).[10][1][6][8][9] CGP 36216 is a selective antagonist at GABAB presynaptic receptors in rat brain.[6][8][9] European Journal of Pharmacology.

-

Tocris Bioscience. CGP 36216 hydrochloride Technical Data.

-

Cayman Chemical. CGP 36216 (hydrochloride) Product Information.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Aminopropylphosphonic acid CAS#: 13138-33-5 [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. if-pan.krakow.pl [if-pan.krakow.pl]

Understanding the selectivity of phosphinic acid derivatives for GABA receptors

Executive Summary

The development of phosphinic acid derivatives represents a watershed moment in neuropharmacology, specifically in the modulation of

This guide analyzes the structural determinants that allow these derivatives to distinguish between GABA-B, GABA-A, and GABA-C (rho) receptors. We focus on the "CGP" series of compounds (developed by Ciba-Geigy/Novartis), detailing the transition from agonists to nanomolar-affinity antagonists, and provide validated protocols for assessing their selectivity in a drug discovery context.

Molecular Mechanisms of Selectivity

The Phosphinic Bioisostere Advantage

The native ligand, GABA, utilizes a carboxylic acid group to interact with the receptor's orthosteric site. Replacing this with a phosphinic acid group serves two critical functions:

-

pKa Modulation: Phosphinic acids have a pKa range (approx. 1.0–2.0) that ensures ionization at physiological pH, mimicking the zwitterionic state of GABA.

-

Geometry & Sterics: The phosphorus atom creates a tetrahedral geometry that differs slightly from the planar carboxylate. This volume expansion allows for specific interactions with the Venus Flytrap Domain (VFT) of the GABA-B1 subunit, while often creating steric clashes within the more restricted binding pockets of GABA-A receptors.

The "Venus Flytrap" Interaction

GABA-B receptors are obligate heterodimers (GABA-B1/GABA-B2). The ligand binding site resides exclusively in the VFT of the GABA-B1 subunit.

-

Agonists (e.g., 3-aminopropylphosphinic acid): Bind to the cleft and induce the "closed" conformation, stabilizing the active state.

-

Antagonists (e.g., CGP35348, CGP55845): These derivatives possess bulky hydrophobic side chains attached to the phosphorus or the carbon backbone. These bulky groups physically prevent the VFT lobes from closing, locking the receptor in an inactive, open state.

Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of GABA-B modulation and where phosphinic antagonists intervene.

Caption: Mechanism of Action: Phosphinic antagonists prevent VFT closure, halting Gi/o signaling cascades that normally suppress cAMP and neurotransmitter release.

Structure-Activity Relationships (SAR)[2]

The selectivity profile of phosphinic acid derivatives is strictly governed by chain length and substitution patterns.

The Agonist-Antagonist Switch

The simplest phosphinic analog of GABA is 3-aminopropylphosphinic acid (3-APPA) . It acts as a potent agonist.[2][3] However, extending the carbon chain or adding substituents to the phosphorus atom converts these molecules into antagonists.

Comparative Selectivity Data

The table below summarizes the affinity and functional activity of key phosphinic derivatives. Note the shift from agonist to antagonist and the emergence of GABA-C cross-reactivity in specific analogs.

| Compound | Structure / Class | Target Selectivity | Affinity ( | Functional Role |

| 3-APPA | Simple Phosphinic Analog | GABA-B >>> GABA-A | Agonist (Potent) | |

| CGP35348 | P-methyl-3-aminopropyl | GABA-B Selective | Antagonist (Low Potency) | |

| CGP55845 | Benzyl-substituted | GABA-B Highly Selective | Antagonist (Nano-molar) | |

| CGP36742 | (SGS742) | GABA-B > GABA-C | Antagonist (Orally Active) | |

| TPMPA | Cyclic Phosphinic | GABA-C Selective | Antagonist (GABA-C Specific) |

Key Insight: While linear phosphinic antagonists (CGP55845) are highly selective for GABA-B, introducing conformational restriction (as seen in TPMPA) or specific alkyl substitutions can shift affinity toward the GABA-C (rho) receptor.

Experimental Validation Protocols

To validate the selectivity of a novel phosphinic acid derivative, a self-validating screening cascade is required. The gold standard for GABA-B affinity is the radioligand binding assay using tritiated CGP54626.

Protocol: [3H]-CGP54626 Membrane Binding Assay

Objective: Determine the binding affinity (

Materials:

-

Source: Rat cerebral cortex membranes or CHO cells stably expressing GABA-B1b/B2.

-

Radioligand: [3H]-CGP54626 (Specific Activity ~ 30-60 Ci/mmol).

-

Non-specific Control: 1 mM GABA or 100

M Isoguvacine (to block GABA-A if using tissue). Correction: Use 100 -

Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl2. Note: Agonist binding is sensitive to divalent cations; Antagonist binding is more robust but Ca2+ is maintained for physiological relevance.

Step-by-Step Workflow:

-

Membrane Prep: Homogenize tissue in ice-cold Tris buffer. Centrifuge (20,000 x g, 20 min), resuspend, and repeat to wash endogenous GABA.

-

Incubation:

-

Mix 200

L membrane suspension (~200 -

Add 25

L [3H]-CGP54626 (Final conc: 1-2 nM). -

Add 25

L Test Compound (Concentration range: -

Incubate for 60 minutes at Room Temperature (22°C) . Equilibrium is slower for high-affinity antagonists.

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.

-

Quantification: Wash filters 3x with ice-cold buffer. Count via liquid scintillation spectroscopy.[4]

-

Analysis: Perform non-linear regression (one-site competition model) to derive

. Convert to

Screening Cascade Workflow

The following flowchart outlines the logical progression from synthesis to selectivity confirmation.

Caption: Strategic Screening Cascade: Compounds must pass the primary affinity threshold before expensive selectivity and functional profiling.

Computational & In Silico Considerations

When designing these derivatives, researchers should utilize molecular docking against the crystal structure of the GABA-B1 subunit (e.g., PDB ID: 4MS3 or 4MS4).

-

Key Residues: The phosphinic group must anchor to Ser130 , Ser153 , and His170 in the binding pocket.

-

Steric Exclusion: To ensure selectivity against GABA-C, analyze the loop regions surrounding the binding pocket. GABA-C receptors have a smaller "roof" over the binding site; bulky P-substituents (like the cyclohexylmethyl group in CGP54626) clash with this roof, conferring GABA-B selectivity.

References

-

Froestl, W., et al. (1995).[5] Phosphinic acid analogues of GABA.[1][2][5][6][7][8] 2. Selective, orally active GABAB antagonists.[6][7][9] Journal of Medicinal Chemistry, 38(17), 3313-3331.

-

Bowery, N. G., et al. (2002).[10] International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.

-

Bettler, B., et al. (2004).[10][11] Molecular structure and physiological functions of GABA(B) receptors. Physiological Reviews, 84(3), 835-867.

-

Chebib, M., et al. (1997). Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists.[12] European Journal of Pharmacology, 329(2-3), 223-229.[12]

-

Bittiger, H., et al. (1993). [3H]CGP 54626A: a potent, high-affinity radioligand for GABAB receptors. European Journal of Pharmacology, 235(1), 153-154.

Sources

- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS:6303-21-5 - FACTA Search [nactem.ac.uk]

- 10. GABAB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.nd.edu [sites.nd.edu]

- 12. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Evolution and Pharmacology of CGP 36216 (3-Aminopropyl(ethyl)phosphinic acid)

The following technical guide details the development, pharmacology, and experimental application of 3-aminopropyl(ethyl)phosphinic acid , commonly known in the literature as CGP 36216 .

Executive Summary

CGP 36216 (3-aminopropyl(ethyl)phosphinic acid) represents a pivotal development in the pharmacology of GABA-B receptors. Unlike its predecessors, which often lacked selectivity or potency, CGP 36216 was the first antagonist to demonstrate a distinct selectivity for presynaptic GABA-B receptors over postsynaptic sites. This unique profile allows researchers to functionally dissect the role of GABAergic autoreceptors (regulating GABA release) from postsynaptic receptors (regulating membrane hyperpolarization).

This guide covers the structural evolution from GABA to CGP 36216, the chemical synthesis pathways, and the specific experimental protocols required to utilize this compound in neurophysiology.

Historical Development & Structure-Activity Relationship (SAR)

The development of CGP 36216 was not a linear discovery but the result of rigorous Structure-Activity Relationship (SAR) studies conducted primarily by Ciba-Geigy (now Novartis) in the 1990s.

The Phosphinic Acid Breakthrough

Early GABA-B antagonists like Phaclofen and 2-Hydroxysaclofen suffered from low affinity (IC50 > 100 µM) and poor blood-brain barrier (BBB) penetration. The breakthrough came when researchers, led by Wolfgang Froestl, replaced the carboxylic acid of GABA with a phosphinic acid moiety.

The "Alkyl Switch" Phenomenon

The most critical finding in the development of CGP 36216 was the impact of the substituent on the phosphorus atom.

-

Methyl Substituent (SKF 97541): 3-aminopropyl(methyl)phosphinic acid acts as a potent agonist .

-

Ethyl Substituent (CGP 36216): Extending the alkyl chain by just one carbon (Methyl

Ethyl) drastically flipped the intrinsic activity from agonism to antagonism .

This "Alkyl Switch" provided the first high-affinity, non-sulfonic acid antagonists.

SAR Evolution Diagram

The following diagram illustrates the structural evolution leading to CGP 36216.

Figure 1: Structural evolution from GABA to the selective antagonist CGP 36216.

Chemical Synthesis

The synthesis of CGP 36216 relies on organophosphorus chemistry, specifically utilizing the Michaelis-Arbuzov reaction to establish the carbon-phosphorus bond.

Representative Synthesis Protocol

Source Basis: Adapted from Froestl et al., J. Med. Chem. 1995.[1]

Reagents:

-

Diethyl ethylphosphonite (

) -

N-(3-Bromopropyl)phthalimide (Protected amine)

-

Hydrobromic acid (HBr)

Step-by-Step Methodology:

-

Arbuzov Reaction:

-

Heat Diethyl ethylphosphonite (1.2 eq) and N-(3-Bromopropyl)phthalimide (1.0 eq) to 120–140°C under an inert atmosphere (Argon/Nitrogen).

-

The reaction proceeds via the attack of the phosphorus lone pair on the alkyl bromide, displacing ethyl bromide.

-

Intermediate: Ethyl (3-phthalimidopropyl)(ethyl)phosphinate.

-

-

Hydrolysis & Deprotection:

-

Dissolve the intermediate in concentrated 48% HBr .

-

Reflux for 12–18 hours. This step simultaneously hydrolyzes the phosphinate ester to the acid and cleaves the phthalimide protecting group to release the primary amine.

-

-

Purification:

-

Evaporate the HBr under reduced pressure.

-

Dissolve the residue in absolute ethanol.

-

Add propylene oxide (as an acid scavenger) to precipitate the zwitterionic product.

-

Recrystallize from ethanol/ether to obtain 3-aminopropyl(ethyl)phosphinic acid hydrochloride .

-

Synthesis Pathway Diagram

Figure 2: Synthetic route via Michaelis-Arbuzov reaction.

Pharmacological Profile[2][3][4][5][6]

CGP 36216 is defined by its presynaptic selectivity .[2] In the central nervous system, GABA-B receptors are located both presynaptically (autoreceptors) and postsynaptically.[3]

-

Presynaptic Mechanism: GABA-B activation inhibits voltage-gated

channels (N-type/P-type), reducing neurotransmitter release.[3] -

Postsynaptic Mechanism: GABA-B activation opens G-protein-coupled Inwardly Rectifying

channels (GIRK), causing hyperpolarization.[3]

CGP 36216 blocks the Presynaptic

Comparative Binding & Potency Data

| Compound | Primary Action | Presynaptic IC50 (µM) | Postsynaptic Activity | Selectivity Ratio |

| CGP 36216 | Antagonist | 43 | Inactive (>1000 µM) | >20-fold (Pre) |

| CGP 35348 | Antagonist | ~30-50 | Active (Ki ~5 µM) | Mixed/Post |

| Baclofen | Agonist | 0.004 | Active | Non-selective |

| Phaclofen | Antagonist | ~130 | Active | Weak Mixed |

Table 1: Comparative pharmacology of GABA-B ligands. Note the distinct lack of postsynaptic activity for CGP 36216.

Synaptic Mechanism Diagram

Figure 3: Mechanism of action showing selective blockade of presynaptic autoreceptors.

Experimental Protocols

Protocol A: Brain Slice Electrophysiology (Validation of Selectivity)

Objective: To confirm presynaptic antagonism by measuring the blockade of Baclofen-induced depression of population spikes vs. postsynaptic hyperpolarization.

-

Preparation:

-

Prepare 400 µm thick neocortical or hippocampal slices from Sprague-Dawley rats.

-

Maintain in Mg2+-free Krebs medium at 32°C, oxygenated with 95% O2 / 5% CO2.

-

-

Recording:

-

Presynaptic Measure: Stimulate afferent fibers electrically and record population spikes or EPSPs. Apply Baclofen (agonist) to depress transmission (via presynaptic inhibition).

-

Postsynaptic Measure: Perform intracellular whole-cell patch-clamp to record membrane potential. Apply Baclofen to induce hyperpolarization.

-

-

Application of CGP 36216:

-

Perfuse CGP 36216 at 100–500 µM .

-

Expected Result: CGP 36216 should reverse the Baclofen-induced depression of synaptic transmission (Presynaptic effect) but fail to reverse the Baclofen-induced membrane hyperpolarization (Postsynaptic effect).

-

Protocol B: [3H]-GABA Release Assay

Objective: To quantify the IC50 of CGP 36216 at autoreceptors.

-

Loading: Incubate synaptosomes or slices with [3H]-GABA (0.1 µM) for 30 minutes.

-

Superfusion: Transfer tissue to superfusion chambers. Wash for 60 minutes to remove extracellular label.

-

Stimulation: Induce release using electrical field stimulation (S1) or high K+ pulse.

-

Drug Application: Add CGP 36216 (10–300 µM) prior to a second stimulation (S2).

-

Calculation: Calculate the S2/S1 ratio. CGP 36216 should increase the S2/S1 ratio compared to control by blocking the negative feedback loop of endogenous GABA.

References

-

Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists."[1] Journal of Medicinal Chemistry, 38(17), 3313–3331. Link

-

Ong, J., et al. (2001).[4] "CGP 36216 is a selective antagonist at GABAB presynaptic receptors in rat brain."[5][2] European Journal of Pharmacology, 415(2-3), 191–195. Link

-

Bettler, B., et al. (2004). "Molecular structure and physiological functions of GABA(B) receptors." Physiological Reviews, 84(3), 835-867. Link

-

Olpe, H. R., et al. (1993). "GABAB receptor antagonists: from synthesis to therapeutic applications." Trends in Pharmacological Sciences, 14(3), 95-100. Link

Sources

An In-depth Technical Guide to ω-Aminoalkylphosphinic Acids: A Focus on 3-Aminopropyl(ethyl)phosphinic Acid Hydrochloride Analogs

A Note on the Subject Compound: This guide addresses the broader class of ω-aminoalkylphosphinic acids, with a specific focus on analogs of 3-aminopropyl(ethyl)phosphinic acid hydrochloride (CAS 4676-91-5). Extensive literature searches for the specified compound and its CAS number did not yield significant technical data. The CAS number 4676-91-5 is not prominently associated with this structure in publicly accessible scientific databases. A structurally similar compound, (3-Aminopropyl)ethylphosphinic acid hydrochloride, is listed with CAS number 123691-29-2, though detailed research literature on this specific molecule is also limited. Consequently, this guide synthesizes information from closely related and well-studied analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Aminophosphinic Acids

Aminophosphinic acids are a class of organophosphorus compounds that are structural analogs of natural amino acids. In these molecules, the carboxylic acid group is replaced by a phosphinic acid moiety [-P(O)(OH)R], where R can be a hydrogen atom or an alkyl/aryl group. This substitution imparts unique physicochemical and biological properties, most notably resistance to enzymatic hydrolysis by peptidases.[1] This inherent stability makes them attractive candidates for the development of enzyme inhibitors and receptor ligands with therapeutic potential.[1]

The general structure of a 3-aminopropyl(alkyl)phosphinic acid is characterized by a propyl chain with a terminal amino group and a phosphinic acid group attached to the other end. The nature of the second substituent on the phosphorus atom significantly influences the compound's biological activity.

Synthesis of ω-Aminoalkylphosphinic Acids

The synthesis of ω-aminoalkylphosphinic acids can be approached through several established routes in organophosphorus chemistry. The choice of a particular synthetic pathway often depends on the availability of starting materials and the desired substitution pattern.

Phospha-Mannich Reaction

A common and versatile method for the synthesis of α-aminoalkylphosphinic acids is the phospha-Mannich reaction.[1][2] This reaction typically involves the condensation of a compound with a P-H bond (like hypophosphorous acid or its esters), an amine, and an aldehyde or ketone.[2] For the synthesis of 3-aminopropyl(alkyl)phosphinic acids, a multi-step approach is generally required.

Experimental Protocol: Generalized Synthesis of 3-Aminopropyl(alkyl)phosphinic Acids

This protocol is a generalized representation based on multi-step syntheses of related compounds.

Step 1: Synthesis of a Protected Bromoalkyl Precursor

-

To a solution of 3-bromopropanol in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group for the hydroxyl moiety (e.g., tert-butyldimethylsilyl chloride with imidazole).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the product by flash column chromatography to obtain the protected 3-bromopropanol.

Step 2: Arbuzov Reaction

-

React the protected 3-bromopropanol with a trialkyl phosphite (e.g., triethyl phosphite) in an Arbuzov reaction to form a phosphonate ester.

-

Heat the mixture, typically neat or in a high-boiling solvent, to drive the reaction to completion.

-

Remove the volatile byproducts under reduced pressure.

Step 3: Introduction of the Amino Group

-

Convert the terminal bromine of the phosphonate ester to an amino group. This can be achieved via a Gabriel synthesis (using potassium phthalimide followed by hydrazinolysis) or by reaction with sodium azide followed by reduction.

-

For the Gabriel synthesis, react the bromoalkylphosphonate with potassium phthalimide in a polar aprotic solvent like DMF.

-

Follow this with treatment with hydrazine hydrate in ethanol to liberate the primary amine.

Step 4: Hydrolysis to the Phosphinic Acid

-

Hydrolyze the phosphonate ester and remove the protecting group under acidic conditions (e.g., refluxing with concentrated hydrochloric acid).

-

After cooling, the product, 3-aminopropyl(ethyl)phosphinic acid hydrochloride, may precipitate or can be obtained by evaporation of the solvent.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification.

Diagram: Generalized Synthetic Pathway

Sources

Methodological & Application

Application Note: Optimizing 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP 35348) Concentrations for Patch-Clamp Electrophysiology

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the selective GABA-B receptor antagonist, 3-aminopropyl(diethoxymethyl)phosphinic acid, commonly known as CGP 35348, in patch-clamp electrophysiology experiments. We will delve into the mechanism of action, provide detailed protocols for solution preparation and application, recommend optimal concentration ranges for various experimental paradigms, and offer troubleshooting insights. This guide is designed to explain the causality behind experimental choices, ensuring scientifically robust and reproducible results.

Introduction: Understanding the Tool and the Target

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a critical role in modulating neuronal excitability through slow and prolonged inhibition.[1][3] They are crucial for fine-tuning synaptic transmission and preventing neuronal overexcitation.

Pharmacological tools are indispensable for dissecting the precise roles of these receptors. While the user's query mentioned "3-aminopropyl(ethyl)phosphinic acid," it is critical to clarify the nomenclature. The most widely used and selective GABA-B antagonist in this chemical class is (3-Aminopropyl)(diethoxymethyl)phosphinic acid , known as CGP 35348 .[4][5] This compound should not be confused with its structural analog, 3-aminopropylphosphinic acid (3-APPA or CGP 27492), which is a GABA-B receptor agonist.[6][7] This application note will focus exclusively on the antagonist, CGP 35348, a brain-penetrant molecule that is invaluable for isolating and studying GABA-B receptor-mediated currents and signaling pathways using the gold-standard patch-clamp technique.[8][9][10]

Mechanism of Action: Blocking the Slow Inhibitory Pathway

GABA-B receptors are heterodimers (GABBR1/GABBR2) that couple to Gi/o G-proteins.[1] Upon activation by an agonist like GABA or baclofen, the G-protein dissociates, and its βγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K+ efflux and a slow, prolonged hyperpolarization (inhibitory postsynaptic potential, or IPSP).[1] The α subunit inhibits adenylyl cyclase, and the βγ subunit can also inhibit presynaptic voltage-gated Ca2+ channels, reducing neurotransmitter release.

CGP 35348 acts as a competitive antagonist at the GABA-B receptor.[5] It binds to the receptor but does not trigger the conformational change required for G-protein activation. By occupying the binding site, it prevents agonists from activating the receptor, thus blocking the downstream inhibitory effects. In electrophysiological recordings, this is observed as a prevention or reversal of agonist-induced membrane hyperpolarization or outward currents.[5][11]

Application Protocols

Reagent Preparation and Storage

Proper preparation of CGP 35348 is the first step toward a successful experiment.

-

Molecular Weight: 225.22 g/mol

-

Solubility: CGP 35348 is readily soluble in water and standard aqueous buffers like artificial cerebrospinal fluid (ACSF). A stock solution of 10-100 mM in deionized water is recommended.

-

Storage: The solid powder should be stored at room temperature. Aqueous stock solutions should be aliquoted and stored at -20°C for up to one month to maintain stability.[9] Avoid repeated freeze-thaw cycles.

Step-by-Step Stock Solution Protocol (100 mM):

-

Weigh out 22.52 mg of CGP 35348 powder.

-

Dissolve the powder in 1 mL of high-purity deionized water.

-

Vortex gently until fully dissolved.

-

Filter the solution through a 0.2 µm syringe filter to ensure sterility.

-

Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

-

Label clearly and store at -20°C.

Recommended Working Concentrations

The optimal concentration of CGP 35348 depends on the experimental goal. The reported IC50 (the concentration that inhibits 50% of the maximal agonist response) is 34 µM .[5][9] This value serves as a crucial benchmark for selecting an appropriate concentration.

| Experimental Objective | Recommended Concentration Range | Rationale & Key Insights |

| Complete Blockade of GABA-B Receptors | 50 - 100 µM | This range is well above the IC50, ensuring near-complete saturation and blockade of all available GABA-B receptors. Ideal for definitively confirming if an observed physiological effect is GABA-B mediated.[5] |

| Reversal of a Saturating Agonist Effect | 30 - 100 µM | To reverse the effect of a potent agonist like baclofen (often used at 5-10 µM), a concentration at or above the IC50 is required to competitively displace the agonist.[5][11] |

| Studying Tonic GABA-B Receptor Activation | 10 - 30 µM | In some brain regions, ambient GABA levels can cause tonic activation of GABA-B receptors. Concentrations near the IC50 can reveal these tonic currents without risking non-specific effects of very high doses. |

| Initial Characterization / Dose-Response Curve | 1 µM - 300 µM | To characterize the pharmacology of a novel agonist or a specific neural circuit, a wide range of antagonist concentrations should be tested to generate a dose-response curve and calculate the pA2 value. |

Standard Whole-Cell Patch-Clamp Protocol

This protocol outlines a typical experiment to verify the antagonist properties of CGP 35348 on GABA-B receptor-mediated currents in a brain slice preparation. The most common configurations for this are voltage-clamp, to measure currents, and current-clamp, to measure membrane potential.[8][12]

Materials:

-

Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble continuously with 95% O2 / 5% CO2.[12]

-

Internal Pipette Solution (K-Gluconate based for current-clamp): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

-

Pharmacological Agents: Baclofen (GABA-B agonist), CGP 35348.

Experimental Workflow:

-

Preparation: Prepare brain slices (e.g., hippocampus, cortex) or cultured neurons as per standard laboratory procedures. Transfer a slice to the recording chamber and perfuse continuously with oxygenated ACSF.

-

Obtain Recording: Using a micromanipulator, approach a neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution.[12]

-

Gigaseal Formation: Apply gentle negative pressure to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.[10]

-

Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[12][13]

-

Baseline Recording: In voltage-clamp mode (holding potential -60 mV), record a stable baseline current for 3-5 minutes.

-

Agonist Application: Bath-apply a known concentration of baclofen (e.g., 10 µM). Observe the induction of a slow outward current, which is carried by GIRK channels.

-

Antagonist Application: While continuing to perfuse with baclofen, co-apply CGP 35348 (e.g., 50 µM). The baclofen-induced outward current should reverse back toward the baseline level.

-

Washout: Perfuse the slice with ACSF alone to wash out all drugs and observe if the baseline activity returns.

Troubleshooting and Best Practices

-

Incomplete Blockade: If CGP 35348 fails to fully reverse the agonist effect, consider increasing the concentration. Ensure the agonist concentration is not excessively high, as this would require a much higher antagonist concentration for competitive displacement.

-

Slow Wash-in/Wash-out: As a bath-applied drug, CGP 35348 requires time to equilibrate in the tissue. Ensure perfusion times of at least 5-10 minutes for each pharmacological step.

-

Solubility Issues: While highly soluble in water, always visually inspect your stock and working solutions for any precipitation before use. If precipitation occurs, gentle warming and vortexing can help, but it may indicate the solution is too old or improperly stored.[14]

-

Control Experiments: A crucial self-validating step is to apply CGP 35348 alone before the agonist. The antagonist should have no effect on its own, unless there is significant tonic GABA-B receptor activation in the preparation. This confirms the drug is not having non-specific effects on baseline membrane properties.

Conclusion

CGP 35348 is a potent and selective tool for the functional investigation of GABA-B receptors in patch-clamp electrophysiology. A thorough understanding of its mechanism of action and the use of appropriate concentrations, benchmarked against its IC50 of 34 µM, are paramount for generating clean, interpretable, and publishable data. By following the detailed protocols and best practices outlined in this guide, researchers can confidently isolate GABA-B receptor-mediated phenomena and advance our understanding of inhibitory neurotransmission in health and disease.

References

-

3-APPA - Wikipedia. Wikipedia. [Link]

-

Al-Dahan, M. I., & Thalaysingam, M. (1991). Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus. British Journal of Pharmacology, 102(1), 5–6. [Link]

-

Olpe, H. R., Karlsson, G., Pozza, M. F., Brugger, F., Steinmann, M., van Riezen, H., Fagg, G., Hall, R. G., Froestl, W., & Bittiger, H. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European Journal of Pharmacology, 187(1), 27–38. [Link]

-

The phosphinic acid analogs of GABA, 3-APPA, 3-APMPA and SGS742 or CGP36742. ResearchGate. [Link]

-

Patch-clamp protocol. Axol Bioscience. [Link]

-

Sun, H., & Wu, S. H. (2006). GABAB receptor-mediated presynaptic inhibition of glutamatergic transmission in the inferior colliculus. Neuroreport, 17(7), 729–733. [Link]

-

Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences of the United States of America, 85(23), 9336–9340. [Link]

-

Todorov, I., & Yakimova, K. (2015). Effect of GABAB-receptor agonist and antagonist on whole-cell patch-clamp recorded rat PO/AH neurons. ACAD-WISE. [Link]

-

Margrie, T. W., Brecht, M., & Sakmann, B. (2002). In vivo, low-resistance, whole-cell recordings from neurons in the anaesthetized and awake mammalian brain. Pflugers Archiv: European Journal of Physiology, 444(4), 491–498. [Link]

-

Maier, P. J., et al. (2022). Targeting the Interaction of GABAB Receptors With CHOP After an Ischemic Insult Restores Receptor Expression and Inhibits Progressive Neuronal Death. Frontiers in Molecular Neuroscience. [Link]

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

-

GABAB receptor - Wikipedia. Wikipedia. [Link]

-

Explore GABA ion channel research with Automated Patch Clamp. Sophion Bioscience. [Link]

Sources

- 1. GABAB receptor - Wikipedia [en.wikipedia.org]

- 2. sophion.com [sophion.com]

- 3. Frontiers | Targeting the Interaction of GABAB Receptors With CHOP After an Ischemic Insult Restores Receptor Expression and Inhibits Progressive Neuronal Death [frontiersin.org]

- 4. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-APPA - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 11. GABAB receptor-mediated presynaptic inhibition of glutamatergic transmission in the inferior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Patch Clamp Protocol [labome.com]

- 13. rctn.org [rctn.org]

- 14. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Microinjection of 3-Aminopropyl(ethyl)phosphinic Acid in Rodents

Introduction: Unveiling the Role of GABAergic Inhibition with 3-Aminopropyl(ethyl)phosphinic Acid

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The latter, GABAB receptors, are G-protein coupled receptors that mediate slow and prolonged inhibitory signals, influencing a wide array of physiological and pathological processes, including learning and memory, anxiety, depression, and epilepsy.

3-Aminopropyl(ethyl)phosphinic acid (3-APEP) is a phosphinic acid analog of GABA. Based on the structure-activity relationship of related compounds, such as CGP 35348 (3-aminopropyl(diethoxymethyl)phosphinic acid) and CGP 36742 ((3-aminopropyl)-n-butyl-phosphinic acid), 3-APEP is predicted to function as a selective antagonist of GABAB receptors.[1][2] By blocking these receptors, 3-APEP can be a powerful pharmacological tool to investigate the physiological roles of GABAB receptor-mediated inhibition in specific brain circuits.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for in vivo microinjection of 3-APEP in rodents. The following sections will detail the necessary materials, step-by-step procedures for stereotaxic surgery and microinjection, and methods for post-operative care and histological verification of the injection site. Furthermore, we will explore potential brain targets and relevant behavioral and physiological assays to assess the in vivo effects of 3-APEP.

Mechanism of Action: Targeting GABAB Receptors

GABAB receptors are heterodimers composed of GABAB1 and GABAB2 subunits. They are located on both presynaptic and postsynaptic membranes.

-

Presynaptic GABAB receptors act as autoreceptors to inhibit the release of GABA, and as heteroreceptors to inhibit the release of other neurotransmitters, such as glutamate and monoamines.

-

Postsynaptic GABAB receptors activate inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a slow inhibitory postsynaptic potential (IPSP).

By antagonizing these receptors, 3-APEP is expected to disinhibit neuronal activity, leading to an increase in neurotransmitter release and enhanced postsynaptic excitability. The precise downstream effects will depend on the specific brain region and neuronal populations targeted.

Materials and Reagents

Experimental Animals

-

Adult male or female rats (e.g., Sprague-Dawley, Wistar, Long-Evans) or mice (e.g., C57BL/6, BALB/c). The choice of species and strain should be guided by the specific research question.

Surgical and Microinjection Equipment

-

Stereotaxic apparatus for rats or mice

-

Anesthesia system (e.g., isoflurane vaporizer with induction chamber and nose cone)

-

Heating pad to maintain body temperature

-

Surgical instruments (scalpel, scissors, forceps, hemostats, wound clips or sutures)

-

Dental drill with burrs

-

Microinjection pump (e.g., syringe pump)

-

Hamilton syringes (1-10 µL)

-

Injection needles (e.g., 30-34 gauge)

-

Cannula system (guide cannula and dummy cannula) for chronic studies

Reagents and Solutions

-

3-Aminopropyl(ethyl)phosphinic acid (3-APEP)

-

Vehicle:

-

Sterile 0.9% saline

-

Artificial cerebrospinal fluid (aCSF)

-

-

Anesthetics:

-

Isoflurane

-

Ketamine/xylazine cocktail (consult with institutional veterinarian for appropriate dosage)

-

-

Analgesics:

-

Buprenorphine, Carprofen, or Meloxicam (consult with institutional veterinarian for appropriate dosage and administration schedule)

-

-

Other Reagents:

-

Betadine or 70% ethanol for sterilization

-

Ophthalmic ointment

-

Histological reagents (e.g., paraformaldehyde, sucrose, cresyl violet)

-

Tracer dye (e.g., Fluoro-Gold, DiI) for injection site verification (optional)

-

Experimental Protocols

Part 1: Preparation of 3-APEP Solution

The solubility of 3-aminopropylphosphonic acid, a related compound, is reported in water and PBS (pH 7.2).[3] Therefore, sterile saline or aCSF are appropriate vehicles for 3-APEP.

-

Vehicle Selection: Choose either sterile 0.9% saline or aCSF as the vehicle. aCSF is recommended as it more closely mimics the ionic composition of the brain's extracellular fluid.

-

Concentration: The optimal concentration of 3-APEP for in vivo microinjection has not been definitively established. Based on data from related GABAB antagonists like CGP 36742 (effective in vitro at 0.1-1 µM), a starting concentration range of 1-10 mM is recommended.[4] It is crucial to perform a dose-response study to determine the optimal concentration for the specific brain region and behavioral/physiological endpoint of interest.

-

Preparation:

-

Weigh the desired amount of 3-APEP powder.

-

Dissolve in the chosen vehicle. Sonication may be used to aid dissolution.

-

Adjust the pH of the solution to 7.2-7.4.

-

Sterile filter the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Prepare fresh on the day of the experiment to ensure stability.

-

Part 2: Stereotaxic Surgery and Microinjection

This protocol outlines the procedure for acute microinjection. For chronic studies, a guide cannula should be implanted, and the injection performed at a later time point.

Caption: Potential experimental paradigms following 3-APEP microinjection.

-

Anxiety-Related Behaviors: The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze. [5][6]Microinjection of 3-APEP into regions like the amygdala or prefrontal cortex could modulate anxiety levels.

-

Depressive-Like Behaviors: The Forced Swim Test (FST) is a common screening tool for antidepressant-like activity. [7][8][9][10]A decrease in immobility time is interpreted as an antidepressant-like effect. The effects of 3-APEP on depressive-like behavior could be investigated by microinjection into the hippocampus or prefrontal cortex.

-

Locomotor Activity: The Open Field Test can be used to assess general locomotor activity and exploratory behavior. GABAergic modulation in motor-related areas like the substantia nigra or ventral tegmental area could influence these behaviors.

-

Cognition and Memory: GABAB receptors are implicated in learning and memory processes. [11]Tasks such as the Novel Object Recognition test or the Morris Water Maze can be used to evaluate the cognitive effects of 3-APEP microinjection into the hippocampus or prefrontal cortex.

-

Sensorimotor Gating: Prepulse Inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, which is deficient in some neuropsychiatric disorders. Blockade of hippocampal GABAB receptors has been shown to disrupt PPI. [4]

Conclusion and Trustworthiness

This document provides a detailed and scientifically grounded framework for the in vivo microinjection of the putative GABAB receptor antagonist, 3-aminopropyl(ethyl)phosphinic acid, in rodents. The protocols described herein are based on established stereotaxic and microinjection techniques and are designed to be a self-validating system. The emphasis on accurate stereotaxic targeting, appropriate animal care, and rigorous histological verification ensures the reliability and reproducibility of experimental findings. By explaining the causality behind experimental choices, from the preparation of the drug solution to the selection of behavioral assays, this guide aims to empower researchers to confidently and effectively utilize 3-APEP as a tool to explore the intricate roles of GABAB receptor-mediated signaling in the brain.

References

-

NHMRC. (2023). Statement on the forced swim test in rodent models. [Link]

-

NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

-

NC3Rs. (2021). Forced swim test in rodents. [Link]

-

University of Bristol. (2025). Forced swim test case study. [Link]

-

Sema. The Mouse Brain In Stereotaxic Coordinates. [Link]

-

Kleschevnikov, A. M., et al. (2003). GABA(B) receptor antagonist CGP-36742 enhances somatostatin release in the rat hippocampus in vivo and in vitro. European Journal of Pharmacology, 478(2-3), 111-119. [Link]

-

Sema. The Mouse Brain In Stereotaxic Coordinates. [Link]

-

Dingsdale, R. A., et al. (1991). Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus. British Journal of Pharmacology, 102(1), 5-6. [Link]

-

Frisbee, K. K., et al. (2008). Localization of stereotaxic coordinates for the ventral tegmental area in early adolescent, mid-adolescent and adult rats. Brain Research, 1218, 215-223. [Link]

-

Van den Buuse, M., & de Jong, W. (1997). Stimulation of the ventral tegmental area enhances the effect of vasopressin on blood pressure in conscious rats. British Journal of Pharmacology, 120(4), 657-663. [Link]

-

Abizaid, A., et al. (2006). Microinjection of Ghrelin into the Ventral Tegmental Area Potentiates Cocaine-Induced Conditioned Place Preference. Regulatory Peptides, 135(1-2), 85-91. [Link]

-

Groblewski, P. A., & Lattal, K. M. (2012). Repeated microinjections into the medial prefrontal cortex (mPFC) impair extinction of conditioned place preference in mice. Behavioural Brain Research, 226(2), 553-557. [Link]

-

Mondadori, C., et al. (1996). CGP 36742, an orally active GABAB receptor antagonist, facilitates memory in a social recognition test in rats. Behavioural Brain Research, 77(1-2), 227-229. [Link]

-

Nowak, G., et al. (2006). Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents. British Journal of Pharmacology, 149(5), 581-590. [Link]

-

Einat, H., & Belzung, C. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Journal of Neuroscience Methods, 200(1), 69-74. [Link]

-

protocols.io. (2023). Elevated plus maze protocol. [Link]

-

Geisler, S., & Zahm, D. S. (2005). Afferents of the ventral tegmental area in the rat-anatomical substratum for integrative functions. Journal of Comparative Neurology, 490(3), 270-294. [Link]

-

ResearchGate. Examples of stereotaxic coordinates. [Link]

-

Margolis, E. B., et al. (2018). Relative contributions and mapping of ventral tegmental area dopamine and GABA neurons by projection target in the rat. Journal of Comparative Neurology, 526(15), 2446-2460. [Link]

-

MMPC.org. (2024). Elevated Plus Maze. [Link]

-

Cell Press. (2024). Opto-Avoidance-Elevated Plus Maze protocol to study positive or negative valence upon optogenetic stimulation in the mouse brain. [Link]

-

Li, Y., et al. (2018). Microinjection of antisense oligonucleotides into living mouse testis enables lncRNA function study. Journal of Cellular and Molecular Medicine, 22(8), 3847-3858. [Link]

-

ResearchGate. (2023). Elevated plus maze protocol v1. [Link]

-

Abell, A. D., & Farrow, M. A. (1992). Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 45(10), 1677-1683. [Link]

-

Ebenezer, I. S. (2026). Effects of chronic intraperitoneal administration of the GABAB receptor agonist 3-aminopropyl (methyl) phosphinic acid on food intake and body weight in rats. bioRxiv. [Link]

-

Mondadori, C., et al. (1993). CGP 36742: the first orally active GABAB blocker improves the cognitive performance of mice, rats, and rhesus monkeys. Behavioural and Neural Biology, 60(1), 62-68. [Link]

-

Hills, J. M., et al. (1989). 3-Aminopropylphosphinic acid--a potent, selective GABAB receptor agonist in the guinea-pig ileum and rat anococcygeus muscle. British Journal of Pharmacology, 97(4), 1292-1296. [Link]

-

Kleschevnikov, A. M., et al. (2003). GABA(B) receptor antagonist CGP-36742 enhances somatostatin release in the rat hippocampus in vivo and in vitro. European Journal of Pharmacology, 478(2-3), 111-119. [Link]

- Paxinos, G., & Franklin, K. B. J. (2001).

-

Somatic Genome-Engineered Mouse Models Using In Vivo Microinjection and Electroporation. (2023). Journal of Visualized Experiments, (195), e65345. [Link]

-

Michaelis, M., et al. (2014). In vivo microinjection and electroporation of mouse testis. Journal of Visualized Experiments, (90), e51811. [Link]

-

Georganics. (3-AMINOPROPYL)PHOSPHONIC ACID Safety Data Sheet. [Link]

-

ResearchGate. Illustration of the in vivo testis microinjection and electroporation.... [Link]

-

PubChem. 3-Aminopropylphosphonic acid. [Link]

-

Semantic Scholar. Figure 2 from In vivo microinjection and electroporation of mouse testis. [Link]

-

IUPAC. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. [Link]

Sources

- 1. Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. proteom.elte.hu [proteom.elte.hu]

- 5. protocols.io [protocols.io]

- 6. frontiersin.org [frontiersin.org]

- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 8. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Forced swim test case study | Research involving animals | University of Bristol [bristol.ac.uk]

- 11. CGP 36742: the first orally active GABAB blocker improves the cognitive performance of mice, rats, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-aminopropyl(ethyl)phosphinic acid in hippocampal slice preparations

Application Note: Selective Presynaptic GABA-B Modulation in Hippocampal Electrophysiology

Compound: 3-Aminopropyl(ethyl)phosphinic acid (CGP 36216) CAS No: 1781834-71-6 (Hydrochloride salt) Target: Presynaptic GABA-B Receptors (Selective Antagonist)[1][2]

Introduction: The Presynaptic Specialist

In the study of hippocampal synaptic plasticity, distinguishing between pre- and postsynaptic mechanisms is a persistent challenge. While broad-spectrum GABA-B antagonists like CGP 55845 or CGP 35348 are commonly used to block the slow inhibitory postsynaptic potential (late-IPSP), they often mask the intricate feedback loops regulating neurotransmitter release.

CGP 36216 (3-aminopropyl(ethyl)phosphinic acid) is a unique tool in the electrophysiologist’s arsenal. Unlike its structural analogue CGP 35348, CGP 36216 displays a distinct affinity profile: it is a selective antagonist for presynaptic GABA-B receptors (autoreceptors and heteroreceptors) at concentrations where it has negligible effect on postsynaptic GABA-B receptors [1].

This selectivity allows researchers to:

-

Uncouple Feedback Inhibition: Block the autoinhibition of GABA release without abolishing the postsynaptic late-IPSP.

-

Modulate Release Probability: Enhance the release of GABA (and potentially glutamate via heteroreceptors) to study synaptic efficacy under high-drive conditions.

-

Dissect Paired-Pulse Plasticity: Isolate the presynaptic contribution to Paired-Pulse Depression (PPD) or Facilitation (PPF).

Mechanism of Action & Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase and modulate ion channels.

-

Presynaptic (Target of CGP 36216): Activation inhibits voltage-gated Ca²⁺ channels (N-type/P/Q-type) and interferes with the vesicle release machinery, reducing neurotransmitter release. CGP 36216 blocks this "brake," leading to enhanced release.

-

Postsynaptic (Spared by CGP 36216): Activation opens G-protein coupled Inwardly Rectifying K⁺ (GIRK) channels, causing hyperpolarization (late-IPSP).

Pathway Visualization

Caption: Selective blockade of presynaptic GABA-B autoreceptors by CGP 36216, sparing the postsynaptic GIRK pathway.

Experimental Protocols

Protocol A: Preparation of Solutions

CGP 36216 is highly water-soluble. Avoid DMSO if possible to minimize solvent artifacts in sensitive slice preparations.

| Parameter | Specification | Notes |

| Molecular Weight | 187.6 (HCl salt) | Adjust based on batch-specific CoA (hydration varies). |

| Solvent | Distilled Water / ACSF | Soluble up to 100 mM in water. |

| Stock Concentration | 100 mM | Store at -20°C in single-use aliquots (stable for 3 months). |

| Working Concentration | 100 µM – 200 µM | IC50 for presynaptic block is ~43 µM [2]. Postsynaptic block requires >1 mM. |

Protocol B: Assessing Presynaptic Efficacy (Paired-Pulse Ratio)

This protocol validates the activity of CGP 36216 by monitoring changes in the Paired-Pulse Ratio (PPR), a standard measure of presynaptic release probability.

Objective: Demonstrate that CGP 36216 increases the probability of GABA release, thereby converting Paired-Pulse Facilitation (PPF) toward Paired-Pulse Depression (PPD) in inhibitory circuits, or altering excitatory drive via heteroreceptors.

Workflow:

-

Slice Preparation:

-

Prepare 350-400 µm transverse hippocampal slices (Rat/Mouse) using ice-cold choline-based or high-sucrose cutting solution to preserve interneurons.

-

Recover in interface chamber (32°C) for 1 hour, then room temperature (RT) for 1 hour.

-

-

Recording Setup:

-

Transfer slice to submersion chamber. Perfusion rate: 2-3 mL/min.

-

ACSF: Standard (124 mM NaCl, 3 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM Glucose). Bubbled with 95% O₂/5% CO₂.

-

Stimulation: Concentric bipolar electrode in Stratum Radiatum (Schaffer Collaterals).

-

Recording: Glass micropipette (1-3 MΩ) filled with ACSF in Stratum Radiatum (fEPSP) or Whole-cell patch (Voltage Clamp) on CA1 Pyramidal cell.

-

-

Baseline Acquisition:

-

Stimulate with paired pulses (Inter-stimulus interval: 50 ms).

-

Adjust intensity to elicit 40-50% max response.

-

Record stable baseline for 20 minutes.

-

-

Drug Application (Wash-in):

-

Perfuse CGP 36216 (100 µM) .

-

Note: Wash-in effects for GABA-B antagonists can be slow (5-10 mins) due to tissue penetration.

-

-

Data Capture:

-

Monitor the slope of fEPSP 1 and fEPSP 2.

-

Calculate PPR = (Slope 2 / Slope 1).

-

-

Wash-out:

-

Switch back to normal ACSF. Record for 30 minutes to verify reversibility.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for evaluating presynaptic modulation using CGP 36216.

Expected Results & Data Analysis

When applying 100 µM CGP 36216 to hippocampal slices, expect the following:

| Measurement | Expected Change | Physiological Interpretation |

| Inhibitory Postsynaptic Currents (IPSCs) | Increased Amplitude | Blockade of autoreceptors disinhibits the GABAergic terminal, increasing GABA release. |

| Paired-Pulse Ratio (PPR) | Decrease | Increased probability of release (Pr) on the first pulse depletes the vesicle pool, reducing the response to the second pulse (shift towards depression). |

| Late-IPSP (GABA-B mediated) | Minimal Change | At 100 µM, postsynaptic GABA-B receptors remain largely functional. (Contrast with CGP 35348 which would abolish this). |

| LTP Induction | Modulation | May facilitate induction thresholds by reducing feed-forward inhibition, depending on the specific stimulation protocol (e.g., Theta Burst). |

Troubleshooting:

-

No Effect? Ensure the stock solution was not subjected to repeated freeze-thaw cycles. Ensure the perfusion rate is adequate for the drug to penetrate the slice depth.

-

Postsynaptic Blockade? If the late-IPSP disappears, verify the concentration. >500 µM begins to lose selectivity [2].

References

-

Ong, J., et al. (2001). "CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain."[2] European Journal of Pharmacology.

-

Tocris Bioscience. "CGP 36216 hydrochloride Product Information."

-

Cayman Chemical. "CGP 36216 (hydrochloride) Technical Data."

-

Getz, A., et al. (2020). "Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2." eLife. (Demonstrates use of antagonists in LTP protocols).

Sources

Application Notes & Protocols: Dosing and Administration of 3-Aminopropyl(alkyl)phosphinic Acids for Rodent Behavioral Assays

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers utilizing 3-aminopropyl(alkyl)phosphinic acid derivatives, a class of selective GABA-B receptor antagonists, in rodent behavioral assays. Focusing on the well-characterized compound CGP 35348 (3-Aminopropyl(diethoxymethyl)phosphinic acid) as a primary example, these notes offer in-depth protocols, dosing guidelines, and the scientific rationale behind experimental design. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct robust, reproducible, and insightful behavioral studies targeting the GABA-B system.

Introduction: The GABA-B Receptor in Behavioral Neuroscience

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system. It operates through two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals by activating potassium channels, inhibiting calcium channels, and reducing adenylyl cyclase activity[1]. This modulatory role makes the GABA-B receptor a critical target for investigating and treating a range of neurological and psychiatric conditions.

3-Aminopropyl(alkyl)phosphinic acid derivatives are a class of compounds developed as antagonists for the GABA-B receptor. The first brain-penetrant antagonists belonged to this chemical family, including CGP 35348[1]. These tools are invaluable for elucidating the role of GABA-B signaling in complex behaviors such as anxiety, learning, memory, and addiction[2]. Accurate dosing and administration are paramount, as the behavioral effects of GABA-B antagonists can be subtle and dose-dependent. This guide provides the foundational knowledge and practical protocols to effectively utilize these compounds in a research setting.

A Note on Nomenclature

The user query specified "3-aminopropyl(ethyl)phosphinic acid." While this specific compound is not widely characterized in behavioral literature, the structurally similar and extensively studied compound is 3-aminopropyl(diethoxymethyl)phosphinic acid , commonly known as CGP 35348 [3][4][5]. This guide will use CGP 35348 as the reference compound for all protocols and dosing recommendations. Researchers working with other analogs should use these guidelines as a starting point for their own dose-finding studies. It is also crucial to distinguish these antagonists from compounds like 3-aminopropylphosphonic acid (3-APPA), which is a GABA-B receptor partial agonist[6][7][8][9][10].

Compound Profile: CGP 35348

Mechanism of Action

CGP 35348 is a selective and competitive antagonist of the GABA-B receptor[4]. It crosses the blood-brain barrier and acts centrally following systemic administration[3]. By binding to the GABA-B receptor, it prevents the endogenous ligand GABA (and exogenous agonists like baclofen) from activating the receptor and initiating the downstream inhibitory signaling cascade. This disinhibition can lead to increased neuronal excitability and measurable changes in behavior.

Caption: CGP 35348 blocks pre- and postsynaptic GABA-B receptors, preventing GABA-mediated inhibition.

Physicochemical Properties and Solution Preparation

Proper solubilization and formulation are critical for accurate dosing. The information below is compiled for CGP 35348.

| Property | Value / Protocol | Source / Rationale |

| Molecular Formula | C9H22NO3P | [3] |

| Molecular Weight | 223.25 g/mol | [3] |

| Appearance | Varies by supplier (typically a solid) | Supplier Datasheet |

| Solubility | Soluble in aqueous solutions (e.g., saline, distilled water) | [11] |

| Recommended Vehicle | Sterile 0.9% Saline or Distilled Water | Standard for in vivo intraperitoneal (i.p.) injections. Ensures isotonicity. |

| Stock Solution Prep | 1. Weigh the required amount of CGP 35348. 2. Dissolve in the vehicle to a known concentration (e.g., 1 mg/mL). 3. Gentle vortexing or sonication can aid dissolution. 4. Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial. | Standard laboratory practice for preparing sterile injectable solutions. |

| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |

Dosing Guidelines & Administration

Core Principles

-

Dose-Response Relationship: It is imperative to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain. The effects of GABA-B antagonism are not always linear.

-

Route of Administration: Intraperitoneal (i.p.) injection is the most common and effective route for systemic administration of CGP 35348 in rodents[3][11][12].

-

Timing: The time between drug administration and behavioral testing is critical. This "pre-treatment time" should be consistent across all animals and determined based on the compound's pharmacokinetic profile or empirical testing (typically 30-60 minutes for i.p. injections).

-

Controls: Always include a vehicle-treated control group that receives an injection of the same volume of saline (or the chosen vehicle) at the same pre-treatment time.

Recommended Starting Doses (CGP 35348)

The following table provides dose ranges reported in the literature for various behavioral tests in rodents. These should be used as a starting point for your own optimization.

| Behavioral Assay | Species | Dose Range (i.p.) | Pre-Treatment Time | Reported Effect | Reference(s) |

| Learning & Memory | Mouse | 1 mg/kg | 1 hour before test | Improved memory in MWM; gender-specific effects on exploration. | [11][12] |

| Sleep/Wake Cycle | Rat | 100 - 300 mg/kg | Not specified | Increased REM sleep. | [4] |

| Antagonism Studies | Mouse | Varies (dose-dependent) | ~30 minutes | Blocks hypothermia induced by GABA-B agonists (e.g., baclofen). | [5] |

| General Central Activity | Rat | Varies (i.p.) | Not specified | Blocks baclofen-induced neuronal depression in vivo. | [3] |

Protocol: Intraperitoneal (i.p.) Injection in Mice

-

Animal Handling: Handle mice for several days prior to the experiment to acclimate them to the procedure and reduce handling-induced stress[13].

-

Dose Calculation: Calculate the required injection volume based on the animal's most recent body weight, the desired dose (mg/kg), and the solution concentration (mg/mL).

-

Volume (mL) = (Dose [mg/kg] x Weight [kg]) / Concentration [mg/mL]

-

-

Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse slightly so its head is pointing downwards.

-

Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or organ (no colored fluid).

-

Injection: Depress the plunger smoothly to deliver the full volume.

-

Withdrawal & Recovery: Withdraw the needle and return the mouse to its home cage or a clean holding cage. Monitor the animal for a few minutes to ensure its well-being before leaving it undisturbed for the pre-treatment period.

Protocols for Key Behavioral Assays

Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

Causality: The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces[14]. Anxiolytic compounds typically increase the time spent and entries into the open arms, while anxiogenic compounds decrease it. Blocking inhibitory GABA-B receptors can modulate anxiety circuits, and the EPM is a sensitive assay to measure these effects.

Caption: A standardized workflow for conducting the EPM test after drug administration.

Step-by-Step Protocol:

-

Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm for mice) with two open arms and two enclosed by walls[14][15].

-

Environment: Conduct the test in a quiet, dimly lit room[14].

-

Acclimatization: Bring animals to the testing room in their home cages and allow them to acclimate for at least 45-60 minutes before testing begins[15].

-

Dosing: Administer CGP 35348 or vehicle via i.p. injection as described in section 3.3.

-

Pre-treatment: Return the animal to its home cage for the predetermined pre-treatment period (e.g., 30 minutes).

-

Trial Start: Place the mouse on the central platform of the maze, facing one of the open arms[15].

-

Recording: Immediately start a video recording and leave the room or stand quietly out of the animal's view[16][17]. The trial duration is typically 5 minutes[15][16][18].

-

Trial End: At the end of the session, gently remove the mouse and return it to its home cage.

-

Cleaning: Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between trials to remove olfactory cues[15][16].

-

Data Analysis: Analyze the video recording using automated tracking software (e.g., ANY-maze). Key parameters include:

-

Time spent in open arms vs. closed arms.

-

Number of entries into open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

Aversive Learning & Memory: Fear Conditioning

Causality: Fear conditioning is a form of associative learning where an animal learns to associate a neutral conditioned stimulus (CS), like a tone, with an aversive unconditioned stimulus (US), like a mild footshock[19]. The context of the chamber can also become a conditioned stimulus. Memory is assessed by the animal's freezing behavior in response to the CS or context alone. GABA-B antagonists can modulate the neural circuits involved in fear memory acquisition, consolidation, and extinction.

Caption: A multi-day workflow for fear conditioning, showing points of drug intervention.

Step-by-Step Protocol:

-

Handling: Handle mice for several consecutive days before the experiment begins[13].

-

Day 1: Conditioning/Training

-

Dosing: Administer CGP 35348 or vehicle. The timing depends on the research question:

-

To study effects on acquisition: Inject 30-60 minutes before the training session.

-

To study effects on consolidation: Inject immediately after the training session.

-

-

Place the mouse in the conditioning chamber. Allow for a habituation period (e.g., 2-4 minutes)[19].

-

Present the CS (e.g., 80 dB tone for 20-30 seconds) co-terminating with the US (e.g., 0.4-0.7 mA footshock for 1-2 seconds)[19][20].

-

Repeat for a set number of pairings (e.g., 1-3 times) with an inter-trial interval.

-

Remove the mouse 30-60 seconds after the final pairing and return it to its home cage[21].

-

-

Day 2: Contextual Memory Test

-

Dosing: If studying effects on memory retrieval, administer the drug 30-60 minutes before the test.

-

Place the mouse back into the same chamber used for training for a 5-minute session[21]. No tones or shocks are delivered.

-

Record the session to measure freezing behavior.

-

-

Day 3: Cued Memory Test

-

Dosing: If studying effects on cued memory retrieval, administer the drug 30-60 minutes before the test.

-

Place the mouse in a novel context (different shape, flooring, smell, and lighting)[19].

-

After a habituation period, present the CS (tone) for a set duration (e.g., 3 minutes) without the US (shock).

-

Record the session to measure freezing in response to the cue.

-

-

Data Analysis: Use automated software (e.g., ANY-maze, EthoVision) to score the percentage of time the animal spends freezing (complete immobility except for respiration) during each phase of the test[13][22].

Data Interpretation & Troubleshooting

-

Confounding Locomotor Effects: A primary concern with any centrally active compound is its effect on general movement. An observed change in the EPM or freezing behavior could be an artifact of hyperactivity or sedation.

-

Self-Validation: Always analyze locomotor data. In the EPM, use "total distance traveled"[18]. In a separate Open Field Test, measure locomotion and exploratory behavior[11][12]. If the drug significantly alters locomotion at the tested dose, the results from anxiety or memory tests may be uninterpretable.

-

-

Gender Differences: Behavioral and pharmacological responses can differ between male and female rodents. Studies have noted gender-specific effects of CGP 35348[11][12]. It is recommended to test both sexes and analyze the data separately[18].

-

Lack of Effect: If no behavioral change is observed, consider the following:

-

Dose: Was the dose too low? Perform a dose-response curve.

-

Timing: Was the pre-treatment time optimal? The compound may have been metabolized before the test.

-

Statistical Power: Is the sample size large enough to detect a subtle effect?

-

Safety & Handling

-

Hazard Identification: Phosphinic and phosphonic acid derivatives may cause skin, eye, and respiratory irritation[9][10][23][24]. The toxicological properties have not been fully investigated[23].

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat[23].

-

Handling: Avoid creating dust when handling the solid compound[23]. Avoid inhalation, ingestion, and contact with skin and eyes[23].

-

First Aid:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations[23].

References

-

Elevated plus maze protocol. (2023). protocols.io. [Link]

-

Violle, N., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

-

Fear Conditioning Assay in Mouse. (2023). Bio-protocol, 13(15). [Link]

-

Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

-

MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. The Jackson Laboratory. [Link]

-

Gillani, Q., et al. (2014). CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage. BioMed Research International, 2014, 295215. [Link]

-

Fear Conditioning Protocol. Mouse Phenome Database, IMPReSS. [Link]

-

Gillani, Q., et al. (2014). Effect of GABAB receptor antagonist (CGP35348) on learning and memory in albino mice. The Scientific World Journal, 2014, 983651. [Link]

-

Koek, W., et al. (2011). Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348). Scilit. [Link]

-

Elevated Plus Maze. BehaviorCloud Protocols. [Link]

-

Contextual Fear Conditioning. (2019). Maze Engineers. [Link]

-

Olpe, H. R., et al. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European Journal of Pharmacology, 187(1), 27-38. [Link]

-

Fear conditioning. ANY-maze. [Link]

-